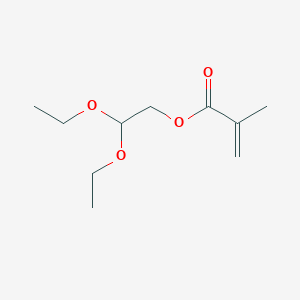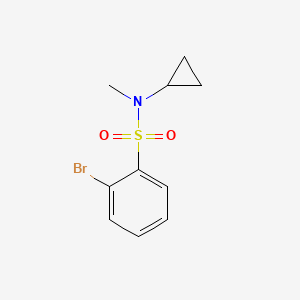![molecular formula C11H12OS B8654629 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one CAS No. 55047-64-8](/img/structure/B8654629.png)
4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one is an organic compound with the molecular formula C11H12OS. It is characterized by the presence of a thiophenyl group attached to a butenone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one typically involves the reaction of 4-methylthiophenol with an appropriate butenone precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
4’-Methylthioacetophenone: Shares a similar thiophenyl group but differs in the position of the functional groups.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring, making it structurally distinct but functionally related
Propiedades
Número CAS |
55047-64-8 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
4-(4-methylsulfanylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12OS/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3 |
Clave InChI |
WPEICAJTXGCMOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)




![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)

![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)


![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)

